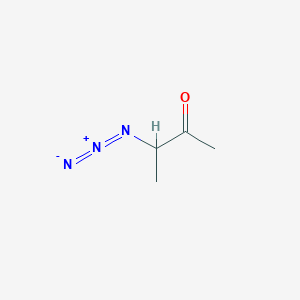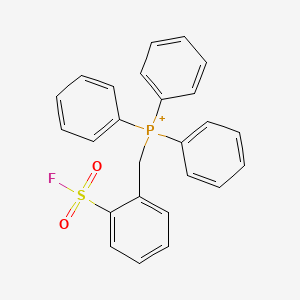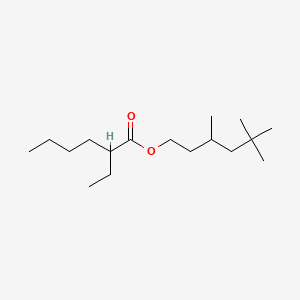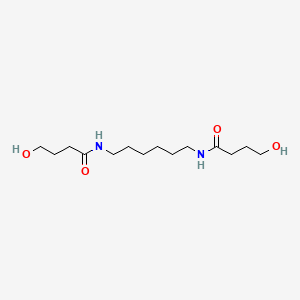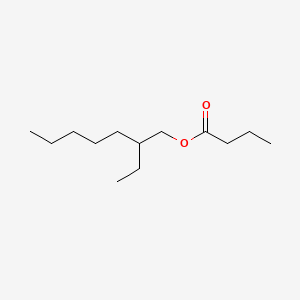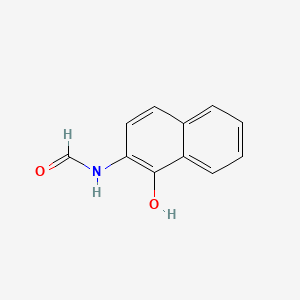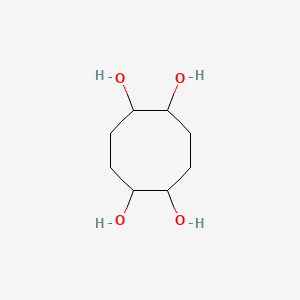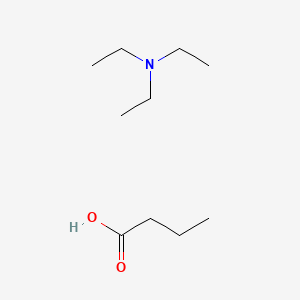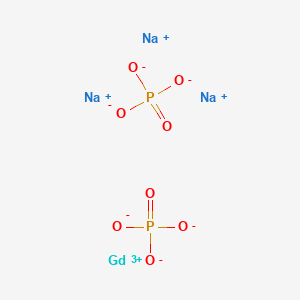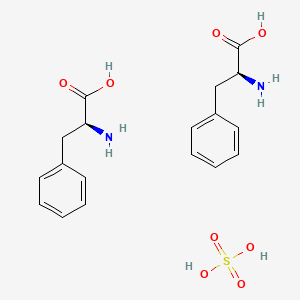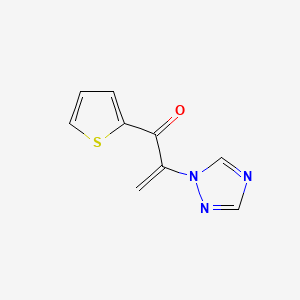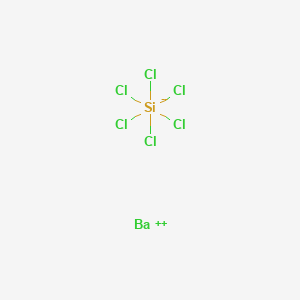
Barium hexachlorosilicate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium hexachlorosilicate(2-) is an inorganic compound with the chemical formula BaSiCl6 It is a salt composed of barium cations (Ba^2+) and hexachlorosilicate anions (SiCl6^2-)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Barium hexachlorosilicate(2-) can be synthesized through the reaction of barium chloride (BaCl2) with hexachlorosilicic acid (H2SiCl6). The reaction typically occurs in an aqueous solution, where the barium ions react with the hexachlorosilicate ions to form the desired compound:
BaCl2+H2SiCl6→BaSiCl6+2HCl
Industrial Production Methods
Industrial production of barium hexachlorosilicate(2-) involves similar reaction conditions but on a larger scale. The process requires precise control of temperature, concentration, and pH to ensure high yield and purity of the product. The resulting compound is then purified through crystallization and filtration techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Barium hexachlorosilicate(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of silicon.
Reduction: Reduction reactions can convert the hexachlorosilicate anion to lower oxidation states.
Substitution: The hexachlorosilicate anion can undergo substitution reactions with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halide salts or nucleophilic reagents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce silicon dioxide (SiO2), while reduction can yield silicon tetrahydride (SiH4).
Applications De Recherche Scientifique
Barium hexachlorosilicate(2-) has several applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.
Medicine: Explored for its potential use in medical imaging and diagnostic techniques.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of barium hexachlorosilicate(2-) involves the exchange of ions and the formation of coordination compounds. The hexachlorosilicate anion can interact with other compounds, influencing their properties and behavior. This interaction is crucial in various chemical transformations and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Barium hexafluorosilicate (BaSiF6): Similar in structure but contains fluorine instead of chlorine.
Barium hexabromosilicate (BaSiBr6): Contains bromine instead of chlorine.
Barium hexaiodosilicate (BaSiI6): Contains iodine instead of chlorine.
Uniqueness
Barium hexachlorosilicate(2-) is unique due to its specific chemical properties and reactivity. The presence of chlorine atoms in the hexachlorosilicate anion imparts distinct characteristics compared to its fluorine, bromine, or iodine counterparts. These differences make it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
97158-14-0 |
|---|---|
Formule moléculaire |
BaCl6Si |
Poids moléculaire |
378.1 g/mol |
Nom IUPAC |
barium(2+);hexachlorosilicon(2-) |
InChI |
InChI=1S/Ba.Cl6Si/c;1-7(2,3,4,5)6/q+2;-2 |
Clé InChI |
KCRFPDOJKIXSGK-UHFFFAOYSA-N |
SMILES canonique |
[Si-2](Cl)(Cl)(Cl)(Cl)(Cl)Cl.[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


